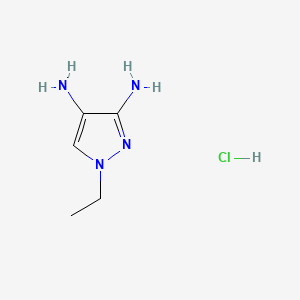
1-Ethylpyrazole-3,4-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1H-pyrazole-3,4-diamine is a heterocyclic organic compound that features a pyrazole ring substituted with an ethyl group at the first position and amino groups at the third and fourth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-3,4-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylhydrazine with 1,3-diketones can yield the desired pyrazole derivative. The reaction typically requires a catalyst, such as an acid or base, and is conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Ethyl-1H-pyrazole-3,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out under mild to moderate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-Ethyl-1H-pyrazole-3,4-diamine, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-Ethyl-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, modulating their activity.
Comparación Con Compuestos Similares
1-Methyl-1H-pyrazole-3,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1H-pyrazole-3,4-diamine: Contains a phenyl group, leading to different chemical properties and applications.
1-Ethyl-1H-pyrazole-4,5-diamine: Variation in the position of amino groups, affecting its reactivity and biological activity.
Uniqueness: 1-Ethyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and amino groups in the pyrazole ring enhances its versatility in various applications.
Propiedades
Número CAS |
1431962-42-3 |
|---|---|
Fórmula molecular |
C5H11ClN4 |
Peso molecular |
162.62 g/mol |
Nombre IUPAC |
1-ethylpyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c1-2-9-3-4(6)5(7)8-9;/h3H,2,6H2,1H3,(H2,7,8);1H |
Clave InChI |
DRKFIRRRBPMGHH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


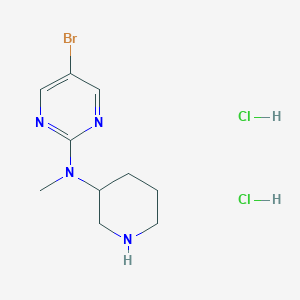
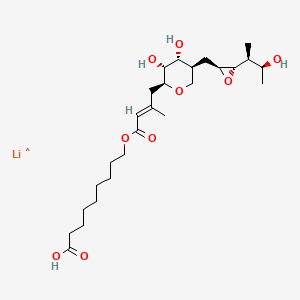
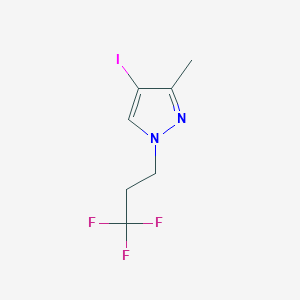
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12347335.png)

![N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12347342.png)
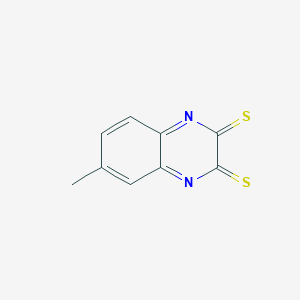

![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12347360.png)
![2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
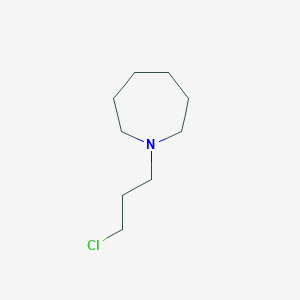
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)
![[4-Chloro-2-(2-chloropropyl)phenyl]methanamine](/img/structure/B12347398.png)

